

# Why did Celgosivir fail to reduce viral load in dengue clinical trials

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## Compound of Interest

Compound Name: Celgosivir Hydrochloride

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## Celgosivir Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with a detailed analysis of why Celgosivir, an  $\alpha$ -glucosidase inhibitor, failed to demonstrate a significant reduction in viral load during the CELADEN Phase 1b clinical trial for dengue fever.

## Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific questions regarding the challenges and outcomes encountered during the Celgosivir clinical trials.

**Q1:** What was the primary reason Celgosivir failed to reduce viral load in the CELADEN clinical trial?

**A1:** The primary reason for Celgosivir's failure to significantly reduce viral load was likely a suboptimal dosing regimen.<sup>[1][2]</sup> Celgosivir is a prodrug that rapidly converts to its active metabolite, castanospermine, which has a short half-life of approximately 2.5 hours.<sup>[1][2]</sup> The twice-daily dosing schedule used in the trial may not have maintained a sufficiently high minimum drug concentration (C<sub>min</sub>) throughout the treatment period to effectively inhibit viral replication.<sup>[1][2]</sup> Pharmacokinetic modeling indicated that the C<sub>min</sub> achieved was likely too low, and subsequent studies in mouse models suggested that more frequent dosing (e.g., four

times a day) could be more effective, especially when treatment is initiated at peak viremia.[3]  
[4]

Q2: What is the proposed mechanism of action for Celgosivir against the dengue virus?

A2: Celgosivir is an inhibitor of the host enzyme  $\alpha$ -glucosidase I, located in the endoplasmic reticulum (ER).[3] The dengue virus requires host cell machinery for its replication. Specifically, the viral envelope (E) and pre-membrane (prM) glycoproteins need proper N-linked glycosylation for correct folding and assembly into new virions.[5] By inhibiting  $\alpha$ -glucosidase, Celgosivir disrupts the trimming of glucose residues from these glycoproteins, leading to misfolding.[6][7] This improper folding hinders the formation and secretion of mature, infectious virus particles.[5][6] Some studies also show that Celgosivir can cause the misfolding and accumulation of the dengue non-structural protein 1 (NS1) in the ER.[8]

Q3: Were there issues with the timing of drug administration in the trial?

A3: Possibly. In the CELADEN trial, treatment was initiated in patients who had a fever for less than 48 hours.[7][9] While this targets the early phase of the illness, dengue viremia peaks around this time and begins to decline naturally.[7] The window for an antiviral to have a maximal effect is very narrow. It is possible that by the time treatment was started, the viral load was already at its peak, making it difficult for the drug to show a significant reduction compared to the natural clearance of the virus.[4]

Q4: Could differences between preclinical animal models and human subjects explain the trial's outcome?

A4: Yes, this is a significant factor. Celgosivir demonstrated strong efficacy in AG129 mouse models, showing enhanced survival and reduced viremia even when treatment was delayed.[3]  
[8] However, these models do not perfectly replicate human dengue disease.[3] The target drug concentration in the human trial was based on a dosing regimen that was fully protective in mice.[1][10] The physiological and metabolic differences between mice and humans can lead to different pharmacokinetic and pharmacodynamic profiles, meaning the dose that was effective in mice did not translate to equivalent efficacy in humans.

Q5: Did the diversity of dengue virus strains impact the results?

A5: It is a potential confounding factor. The CELADEN trial included patients infected with DENV-1, DENV-2, and DENV-3.[10] Next-generation sequencing revealed a phylogenetic spread among the patient isolates.[1][2] Since Celgosivir targets a host factor, its efficacy is not expected to be highly strain-specific. However, subtle differences in how various dengue strains interact with host cell machinery could potentially influence the drug's effectiveness. This viral diversity may have contributed to the variability in patient responses and obscured a modest treatment effect.[1][3]

## Quantitative Data Summary

The following tables summarize the key efficacy and pharmacokinetic data from the CELADEN (NCT01619969) trial.

Table 1: Primary Efficacy Endpoints

| Endpoint                             | Celgosivir Group (n=24) | Placebo Group (n=26) | Difference | Statistical Significance     |
|--------------------------------------|-------------------------|----------------------|------------|------------------------------|
| Mean Virological Log Reduction (VLR) | -1.86 (SD 1.07)         | -1.64 (SD 0.75)      | -0.22      | Non-significant (p=0.203)[9] |

| Mean Area Under Fever Curve (AUC) | 54.92 (SD 31.04) | 40.72 (SD 18.69) | 14.20 | Non-significant (p=0.973)[9] |

Table 2: Pharmacokinetic Parameters of Castanospermine (Active Metabolite)

| Parameter                   | Mean Value                 |
|-----------------------------|----------------------------|
| Peak Concentration (Cmax)   | 5727 ng/mL (30.2 µM)[1][2] |
| Trough Concentration (Cmin) | 430 ng/mL (2.3 µM)[1][2]   |

| Half-life (t½) | 2.5 (± 0.6) hours[1][2] |

## Experimental Protocols

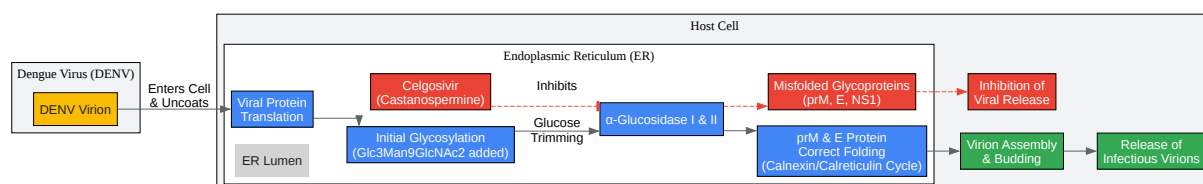
## 1. CELADEN Trial Methodology (NCT01619969)

- Study Design: A Phase 1b, randomized, double-blind, placebo-controlled, proof-of-concept trial conducted in Singapore.[9]
- Participant Criteria:
  - Inclusion: Adults aged 21-65 years with a fever ( $\geq 38^{\circ}\text{C}$ ) for less than 48 hours, meeting at least two clinical criteria for probable dengue, and confirmed by a positive point-of-care test or PCR.[9]
  - Exclusion: Signs of severe dengue, pregnancy, or other significant comorbidities.
- Randomization: 50 eligible patients were randomly assigned (1:1) to either the Celgosivir or placebo group.[9]
- Treatment Regimen:
  - Celgosivir Group: Received an initial 400 mg loading dose, followed by 200 mg every 12 hours for a total of nine doses (5 days).[1][2][9]
  - Placebo Group: Received a matching placebo on the same schedule.[9]
- Primary Endpoints:
  - Mean virological log reduction (VLR) from baseline over days 2, 3, and 4.[9]
  - Area under the fever curve (AUC) for temperatures above  $37^{\circ}\text{C}$  from 0 to 96 hours.[9]

## 2. Virological Assessment

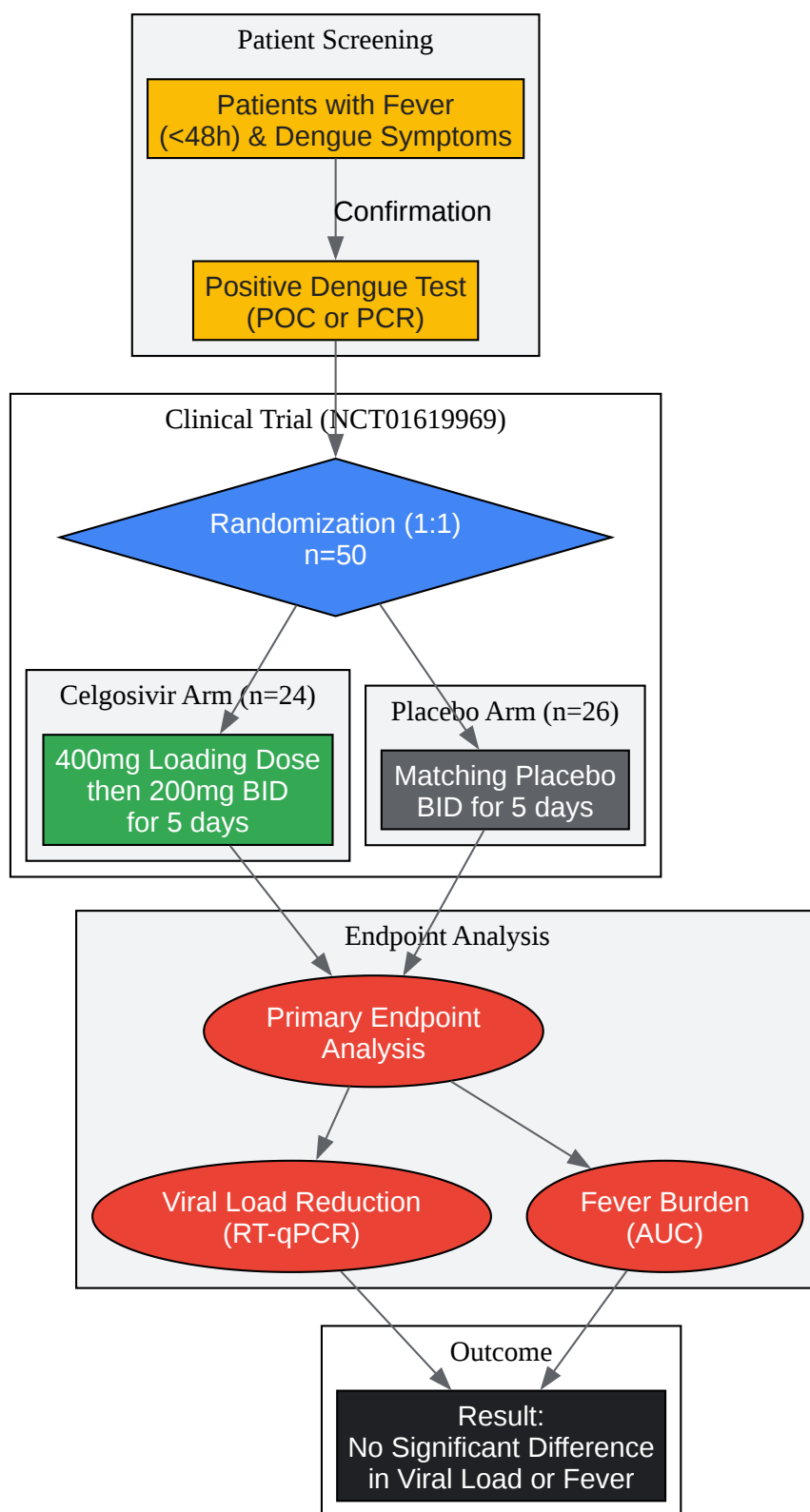
- Quantification of Viral RNA: Dengue viral load in patient serum was quantified using a reverse transcription quantitative polymerase chain reaction (RT-qPCR) assay.[1][10]
- Quantification of Infectious Virus: The amount of replication-competent virus was measured using a plaque assay on baby hamster kidney (BHK-21) cells.[1]

## Visualizations



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Caption: Proposed mechanism of action of Celgosivir in inhibiting dengue virus replication.



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Caption: Experimental workflow of the CELADEN Phase 1b clinical trial for Celgosivir.

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